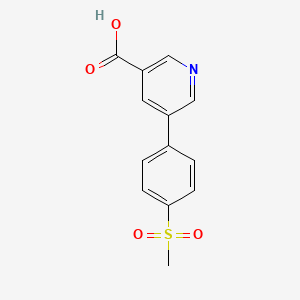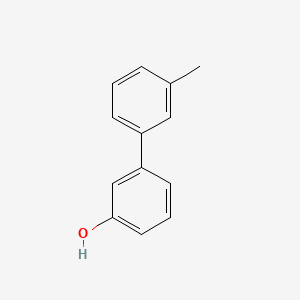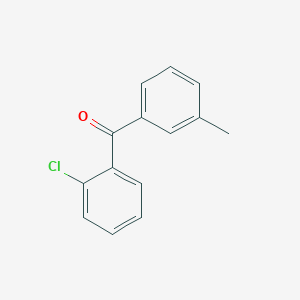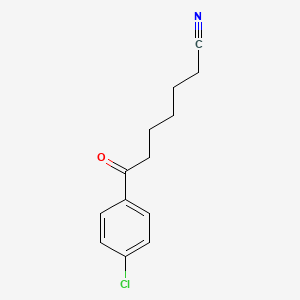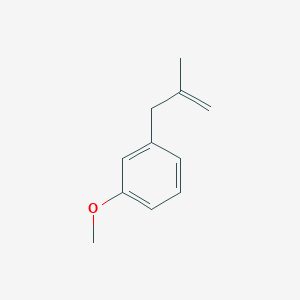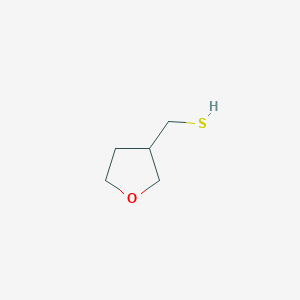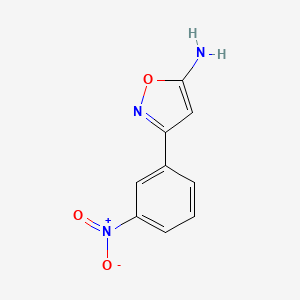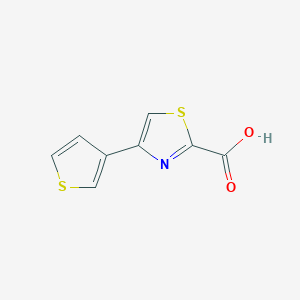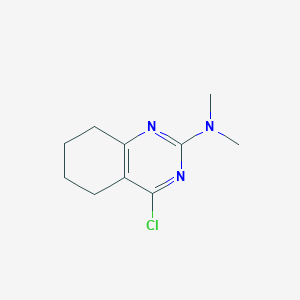
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Übersicht
Beschreibung
“4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is a chemical compound with the empirical formula C10H14ClN3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is 211.69 . The SMILES string representation of its structure is CN(C)c1nc(Cl)c2CCCCc2n1 . The InChI representation is 1S/C10H14ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H2,1-2H3 .
Physical And Chemical Properties Analysis
“4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is a solid substance . It has a molecular weight of 183.64 g/mol . It has a topological polar surface area of 51.8 Ų . It has a complexity of 164 .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One of the most significant applications of derivatives related to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is in the field of cancer research. A study by Sirisoma et al. (2009) identified a compound from the quinazoline class as a potent apoptosis inducer and a promising anticancer candidate, showcasing excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009). Additionally, Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including compounds structurally related to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine, and evaluated them for cytotoxic effects on human breast tumor cell lines, highlighting the potential of 4-aminoquinoline as a prototype molecule for anticancer agent development (Zhang et al., 2007).
Antimalarial Activity
Beagley et al. (2002) reported on the synthesis of new ruthenocene–chloroquine analogues, including compounds structurally akin to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine. These compounds demonstrated high efficacy against both chloroquine-sensitive and resistant strains of the Plasmodium falciparum parasite in vitro, suggesting a potential pathway for developing new antimalarial agents (Beagley et al., 2002).
Organic Synthesis and Chemical Research
The chemical versatility of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine and its derivatives is also evident in organic synthesis and chemical research. Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines, demonstrating the potential for creating diverse chemical structures for further pharmacological study (Shen et al., 2010). Moreover, the study by Qu Qing-mei (2006) focused on synthesizing 2-chloro-4-amino-6,7-dimethoxyquinazoline, showcasing the methodological advancements in the synthesis of quinazoline derivatives for various applications (Qu Qing-mei, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJAHNHNEFHLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604647 | |
| Record name | 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
CAS RN |
71406-81-0 | |
| Record name | 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)
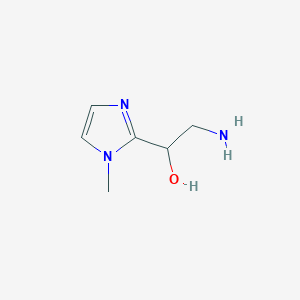
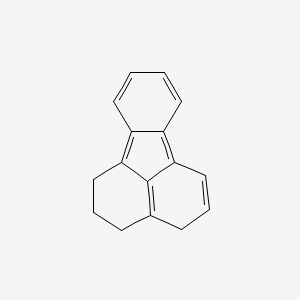
![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)
![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)
